molecular formula C16H16N8O2 B2451159 5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034549-00-1

5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2451159
CAS RN: 2034549-00-1
M. Wt: 352.358
InChI Key: SMAJYNOUCJFJJM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic rings including pyrrole, oxadiazole, and triazolopyrimidine . The presence of these rings suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings . These rings are likely to contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups like amide and methyl groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of heterocyclic rings and various functional groups would likely result in unique chemical properties .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has explored the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine, and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating various moieties. These compounds have shown moderate effects against certain bacterial and fungal species, indicating their potential in antimicrobial studies (Abdel‐Aziz et al., 2008).

Diheterocyclic Compound Synthesis

The synthesis of diheterocyclic compounds from 2-thioacetohydrazide derivatives has been described, showcasing the chemical versatility and potential for generating various biologically active compounds (Liu et al., 2008).

Herbicidal Activities

Certain derivatives designed around the core structure have demonstrated good herbicidal activities, suggesting their utility in agricultural research and development of new herbicides (Sun Guo-xiang, 2009).

Antifungal Activity and CoMFA Analysis

Research into 1,2,4-triazolo[1,5-a]pyrimidine derivatives bearing 1,3,4-oxadiazole moieties has indicated significant antifungal activities against certain pathogens. Comparative Molecular Field Analysis (CoMFA) was used to explore the structure-activity relationships, providing insights into the design of more effective antifungal agents (Chen et al., 2008).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Without more specific information, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, chemical properties, and potential biological activities. Further structural optimization could lead to improved properties .

properties

IUPAC Name

5,7-dimethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2/c1-9-7-10(2)24-16(18-9)20-14(21-24)15(25)17-8-12-19-13(22-26-12)11-5-4-6-23(11)3/h4-7H,8H2,1-3H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAJYNOUCJFJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=NC(=NO3)C4=CC=CN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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